N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide
Description
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Properties
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-3-7-20(8-4-17)23(28)27-22(15-18-5-9-21(30-2)10-6-18)24(29)26-16-19-11-13-25-14-12-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)/b22-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOGOAMSWKJCBD-JCMHNJIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide is a complex organic compound with significant potential in biological applications. Its structure includes multiple functional groups, including amides and aromatic rings, which contribute to its reactivity and biological activity.
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.466 g/mol
- CAS Number : 327979-65-7
- Purity : Typically around 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent.
- Inhibition of Enzymatic Activity : This compound has shown promise in inhibiting specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Studies indicate that it may destabilize DHFR by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK) .
- Antitumor Effects : In vitro studies have demonstrated that the compound exhibits antitumor properties, particularly against certain cancer cell lines. The mechanism involves modulation of key signaling pathways that regulate cell growth and survival .
- G Protein-Coupled Receptor (GPCR) Interactions : The compound may interact with various GPCRs, influencing intracellular signaling cascades that affect cellular responses such as proliferation, apoptosis, and differentiation .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticancer Activity : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. The study suggested that this compound could be further developed as a chemotherapeutic agent .
- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit DHFR activity in vitro, showing a correlation between concentration and inhibition rate. This study provided insights into its potential use in treating conditions related to folate metabolism .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Implication |
|---|---|
| Aromatic rings | Enhance binding affinity to target proteins |
| Amide group | Contributes to the stability and solubility |
| Pyridine moiety | Potentially increases bioactivity |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Case Study Example
A study published in a peer-reviewed journal demonstrated that derivatives of similar structures exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action was attributed to the inhibition of critical signaling pathways involved in cell cycle regulation and apoptosis induction .
Enzyme Inhibition
This compound has been explored for its potential to inhibit specific enzymes that are overexpressed in certain cancers. For instance, it may target kinases or proteases that are crucial for tumor progression.
Mechanistic Insights
The compound's ability to fit into the active sites of these enzymes suggests a role as a competitive inhibitor, which could lead to reduced enzymatic activity and subsequent tumor growth inhibition. This is particularly relevant in the context of personalized medicine, where enzyme expression profiles can guide treatment decisions .
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe to study protein interactions and cellular processes. Its ability to bind selectively to certain targets allows researchers to visualize and manipulate biological pathways.
Application in Research
In vitro studies using fluorescence tagging have shown that this compound can be used to track cellular uptake and localization, providing insights into drug delivery mechanisms and cellular responses to therapeutic agents .
Structure-Activity Relationship Studies
The compound's diverse functional groups make it an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify which modifications enhance potency or selectivity for specific biological targets.
Insights from SAR Studies
Research has indicated that variations in the pyridine moiety significantly affect the compound's binding affinity and biological activity. Such studies are crucial for optimizing lead compounds for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
